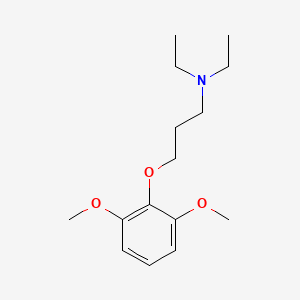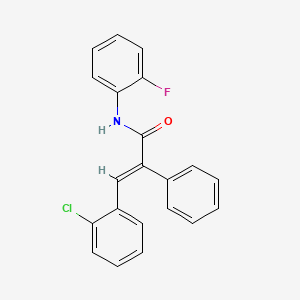
3-(2,6-dimethoxyphenoxy)-N,N-diethyl-1-propanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,6-dimethoxyphenoxy)-N,N-diethyl-1-propanamine, also known as MDA-19, is a synthetic cannabinoid that was developed in the early 2000s. It was initially created as a potential treatment for pain and inflammation, as well as a possible alternative to traditional cannabis-based medications. Since then, MDA-19 has been the subject of numerous scientific studies, exploring its potential therapeutic applications and underlying mechanisms of action.
Mecanismo De Acción
3-(2,6-dimethoxyphenoxy)-N,N-diethyl-1-propanamine acts as a selective agonist of the cannabinoid receptor CB2, which is primarily expressed in immune cells and the peripheral nervous system. Activation of the CB2 receptor has been shown to have anti-inflammatory and analgesic effects, making this compound a potential treatment for pain and inflammation.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic properties, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines, as well as inhibit the migration of immune cells to sites of inflammation. Additionally, this compound has been shown to have neuroprotective effects, protecting neurons from oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(2,6-dimethoxyphenoxy)-N,N-diethyl-1-propanamine in lab experiments is its selectivity for the CB2 receptor, which allows researchers to study the effects of CB2 activation without the potential psychoactive effects associated with activation of the CB1 receptor. Additionally, this compound has been shown to have a favorable safety profile, with no significant adverse effects observed in animal studies. However, one limitation of using this compound in lab experiments is its relatively low potency compared to other synthetic cannabinoids, which may require higher doses to achieve the desired effects.
Direcciones Futuras
There are several potential future directions for research on 3-(2,6-dimethoxyphenoxy)-N,N-diethyl-1-propanamine. One area of interest is its potential as a treatment for cancer, as studies have shown that this compound can induce apoptosis in cancer cells. Additionally, further research is needed to fully understand the underlying mechanisms of this compound's anti-inflammatory and neuroprotective effects, which could lead to the development of new treatments for a variety of conditions. Finally, there is a need for further studies to explore the safety and efficacy of this compound in human clinical trials.
Métodos De Síntesis
3-(2,6-dimethoxyphenoxy)-N,N-diethyl-1-propanamine is synthesized through a multi-step process that involves the reaction of 2,6-dimethoxyphenol with diethylamine and 1-chloropropane. This results in the formation of the intermediate compound 3-(2,6-dimethoxyphenoxy)-N,N-diethylpropan-1-amine, which is then treated with hydrochloric acid to produce this compound.
Aplicaciones Científicas De Investigación
3-(2,6-dimethoxyphenoxy)-N,N-diethyl-1-propanamine has been the subject of numerous scientific studies, exploring its potential therapeutic applications and underlying mechanisms of action. One area of research has focused on its potential as a treatment for cancer, as studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells. Additionally, this compound has been shown to have anti-inflammatory and neuroprotective properties, making it a potential treatment for a variety of conditions such as multiple sclerosis, Alzheimer's disease, and Parkinson's disease.
Propiedades
IUPAC Name |
3-(2,6-dimethoxyphenoxy)-N,N-diethylpropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO3/c1-5-16(6-2)11-8-12-19-15-13(17-3)9-7-10-14(15)18-4/h7,9-10H,5-6,8,11-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUWOKNJTTVHWAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCOC1=C(C=CC=C1OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-bromo-4-ethoxybenzamide](/img/structure/B4967884.png)

![1-[(2,5-diethoxy-4-methylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B4967894.png)
![8-chloro-N'-[1-(3-chlorophenyl)propylidene]-2-(4-ethylphenyl)-4-quinolinecarbohydrazide](/img/structure/B4967900.png)
![4-methoxy-1-{[1-(2-methylbenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine](/img/structure/B4967902.png)
![5-{3-methoxy-4-[3-(3-methoxyphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4967906.png)
![N-(1-{1-[(5-acetyl-3-thienyl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-4-phenylbutanamide](/img/structure/B4967908.png)
![N~1~-{2-[(2-chlorobenzyl)thio]ethyl}-N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4967919.png)
![N-(4-methoxyphenyl)-3-{[(3-nitrophenyl)amino]sulfonyl}benzamide](/img/structure/B4967934.png)
![2-({[(2-chloro-6-fluorobenzyl)thio]acetyl}amino)-N-isobutylbenzamide](/img/structure/B4967938.png)
![N~2~-1,3-benzodioxol-5-yl-N~2~-(methylsulfonyl)-N~1~-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}glycinamide](/img/structure/B4967942.png)
![2-imino-5-[4-(methylthio)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B4967970.png)
![N-{2-[ethyl(3-methylphenyl)amino]ethyl}-2-[(3-methyl-1H-1,2,4-triazol-5-yl)thio]acetamide](/img/structure/B4967974.png)
![1-[1-(2-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide](/img/structure/B4967976.png)